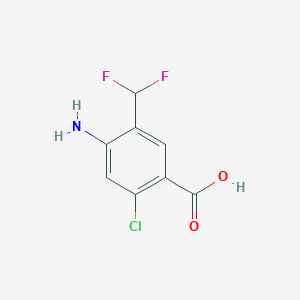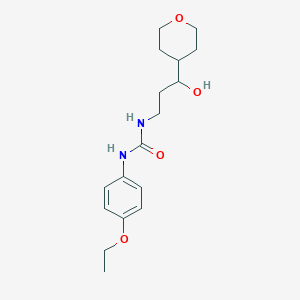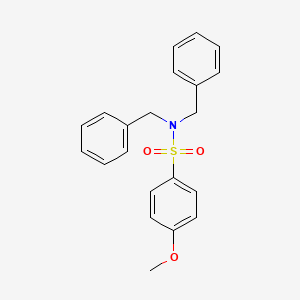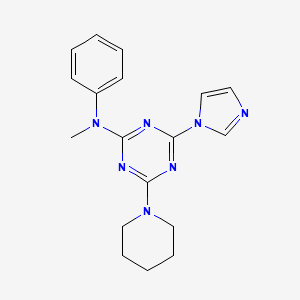![molecular formula C19H13Cl3N2O2S B2811613 [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate CAS No. 339278-51-2](/img/structure/B2811613.png)
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate, also known as 2-4CPSP-3-N-3,5-DCP-carbamate, is a widely used chemical compound in a variety of scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for researchers in many different fields.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds with carbamate groups have been synthesized for various applications, including medicinal chemistry and materials science. For example, the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group demonstrates the utility of carbamate-containing heterocycles in creating novel chemical entities with potential biological activity (Velikorodov et al., 2017).
Supramolecular Assembly
Compounds containing sulfanyl groups and carbamate functionalities have been explored for their ability to form supramolecular assemblies. These structures are of interest for the development of new materials with specific properties, such as porosity, conductivity, or the ability to act as hosts for smaller molecules. An example of this application is seen in the design and synthesis of complexes with Group 12 elements, which involved structural assessment and hydrogen-bonded supramolecular assembly analysis (Castiñeiras et al., 2019).
Antimicrobial Activity
Carbamate derivatives have been studied for their antimicrobial properties. Novel sulfonamide hybrids, for instance, incorporating carbamate/acyl-thiourea scaffolds, exhibited significant antimicrobial activities, highlighting the therapeutic potential of carbamate derivatives in addressing resistant microbial strains (Hussein, 2018).
Medicinal Chemistry and Drug Design
Compounds featuring carbamate groups are prevalent in medicinal chemistry, where they are often explored for their potential as pharmaceuticals. The chemical versatility of carbamates, combined with other functional groups, allows for the creation of molecules with targeted biological activities. For example, the discovery of compounds as anti-Helicobacter pylori agents shows the role of carbamate derivatives in developing new therapeutics for bacterial infections (Carcanague et al., 2002).
Catalysis and Chemical Transformations
Carbamate groups can also play a crucial role in catalysis and chemical transformations. The structural features of carbamate-containing compounds can influence the reactivity and selectivity of catalytic processes, enabling the development of more efficient and selective synthetic pathways. This application is illustrated in the synthesis of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, which displayed promising anticancer activity, showcasing the utility of carbamate derivatives in the synthesis of bioactive compounds (Gomha et al., 2014).
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-13-3-5-17(6-4-13)27-18-12(2-1-7-23-18)11-26-19(25)24-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHXAGXMFKCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)COC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)



methanone](/img/structure/B2811539.png)





![2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2811548.png)

